Dipentaerythritol
Overview
Description
Dipentaerythritol is an ether compound derived from pentaerythritol. Its chemical name is 2,2-bis(hydroxymethyl)-1,3-propanediol, with the molecular formula C10H22O7 and a molecular weight of 254.28 . This compound is an attractive raw material used in the production of polyesters, polyethers, polyurethanes, and alkyd resins . It is also employed in the synthesis of specialty chemicals such as lubricants, coatings, adhesives, plasticizers, and cosmetics .
Mechanism of Action
Target of Action
Dipentaerythritol (DPE) is primarily used as a raw material in the production of various industrial products. It’s used in the synthesis of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals such as lubricants, coatings, adhesives, and plasticizers .
Mode of Action
The mode of action of DPE is primarily chemical rather than biological. It’s synthesized from pentaerythritol (PE) in sulfolane, catalyzed by a small amount of sulfuric acid . The reaction parameters are optimized to achieve a high yield of DPE .
Biochemical Pathways
DPE is a product of the base-catalyzed Tollens condensation of acetaldehyde with formaldehyde . This process involves multiple chemical reactions, including condensation and dehydration . The exact biochemical pathways involved in these reactions are complex and depend on various factors, including the reaction conditions and the presence of catalysts .
Result of Action
The primary result of the action of DPE is the production of various industrial products. For example, it’s used in the synthesis of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals . These products have various applications in industries such as plastics, paints, cosmetics, and many others .
Action Environment
The action of DPE is influenced by various environmental factors. For example, the synthesis of DPE from PE requires specific reaction conditions, including a specific temperature and the presence of a catalyst . Additionally, the stability and efficacy of the products made from DPE can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipentaerythritol can be synthesized from pentaerythritol under acidic conditions. The process involves the selective dimerization of pentaerythritol in the presence of a low amount of sulfuric acid as a catalyst. The reaction is carried out in a suspension of pentaerythritol in sulfolane at 175°C for 60 minutes . The optimized conditions yield this compound with 16% yield and 72% GPC purity .
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the manufacture of pentaerythritol. The process involves reacting formaldehyde and acetaldehyde in the presence of a base such as sodium hydroxide or calcium hydroxide . The resulting mixture undergoes fractional crystallization to separate this compound from pentaerythritol due to their differences in solubility .
Chemical Reactions Analysis
Types of Reactions: Dipentaerythritol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents such as tosyl chloride for the formation of tosylates.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound pentaacrylate and this compound hexanitrate .
Scientific Research Applications
Dipentaerythritol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of polyesters, polyethers, and polyurethanes.
Biology: this compound derivatives are used in the formulation of biodegradable polymers and drug delivery systems.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Pentaerythritol: A polyol organic compound with the formula C5H12O4.
Dipentaerythritol Hexanitrate: A derivative of this compound used in the production of explosives.
Pentaerythritol Tetranitrate: Another derivative used as a coronary vasodilator and in the production of explosives.
Uniqueness: this compound is unique due to its higher functionality compared to pentaerythritol, with six primary hydroxyl groups. This makes it more suitable for applications requiring high functionality, such as the production of high-performance polyesters and polyurethanes .
Properties
IUPAC Name |
2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O7/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16/h11-16H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBCBTDQIULDIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)COCC(CO)(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027039 | |
Record name | Dipentaerythritol | |
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Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals, Off-white or white solid; [HSDB] White powder; [MSDSonline] | |
Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |
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Record name | Dipentaerythritol | |
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Solubility |
Solubility at 25 °C in: methanol 0.25 g/100 g; ethanol 0.07 g/100 g; acetone < 0.1 g 100 g; benzene < 0.1 g/100 g., Solubility in water 0.30 g/100 g | |
Record name | DIPENTAERYTHRITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |
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Density |
1.33 @ 25 °C/4 °C | |
Record name | DIPENTAERYTHRITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |
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Color/Form |
OFF-WHITE, FREEFLOWING POWDER, White crystalline compound | |
CAS No. |
126-58-9 | |
Record name | Dipentaerythritol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dipentaerythritol | |
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Record name | DIPENTAERYTHRITOL | |
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Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)- | |
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Record name | Dipentaerythritol | |
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Record name | 2,2,2',2'-tetrakis(hydroxymethyl)-3,3'-oxydipropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | DIPENTAERYTHRITOL | |
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Record name | DIPENTAERYTHRITOL | |
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Melting Point |
212-220 °C | |
Record name | DIPENTAERYTHRITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5610 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dipentaerythritol?
A1: this compound has the molecular formula C10H22O8 and a molecular weight of 254.28 g/mol.
Q2: How is this compound synthesized?
A2: this compound is primarily synthesized via a base-catalyzed Tollens condensation reaction of formaldehyde and acetaldehyde. [, , , ] This reaction often yields a mixture of pentaerythritol, this compound, and tripentaerythritol, requiring further separation and purification steps. [, , ]
Q3: What is the role of pentaerythritol in this compound synthesis?
A3: Research suggests that monopentaerythritol (C(CH2OH)4) acts as an intermediate in the reaction pathway leading to this compound formation. [, ] The yield of this compound is influenced by the concentration of monopentaerythritol present in the reaction mixture. []
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, researchers have explored alternative methods, like the homodimerization of allylic derivatives of 1,4-anhydro-D-sorbitol through metathesis reactions, to synthesize this compound analogues. []
Q5: How can the purity of this compound be analyzed?
A5: High-performance liquid chromatography (HPLC) is a common analytical technique used to determine the purity of this compound. [] This method allows for the separation and quantification of pentaerythritol and this compound in a mixture. []
Q6: What are some notable physical properties of this compound?
A6: this compound typically exists as a white, crystalline solid at room temperature. [] It exhibits relatively low water solubility, which can influence its applications and formulation strategies. []
Q7: How does the crystallization of this compound compare to pentaerythritol?
A7: Studies on crystallization kinetics show that this compound crystals tend to be smaller and denser compared to pentaerythritol crystals. [] This difference in crystallization behavior is attributed to variations in crystal growth rate and nucleation rate. [, ]
Q8: How can the morphology of this compound crystals be modified?
A8: The morphology of this compound crystals can be influenced by the presence of additives during crystallization. [] For instance, this compound itself can act as an additive to modify the crystal habit of pentaerythritol, leading to changes in bulk density and aspect ratio. []
Q9: What are some common applications of this compound?
A9: this compound serves as a key building block for a diverse range of products, including:
- Flame retardants: this compound is frequently incorporated into flame-retardant formulations, often in conjunction with ammonium polyphosphate (APP) and melamine. [, , , ] The synergistic action of these components enhances the flame retardancy of polymers like polypropylene and polyoxymethylene. [, , , ]
- Lubricating oil esters: this compound reacts with various fatty acids to produce esters with excellent lubricating properties, making them suitable for use in high-performance applications like refrigeration systems. [, , , , , ]
- Alkyd resins: this compound and its derivatives can be employed in the synthesis of alkyd resins, which are widely used in coatings and paints. []
- Acrylate monomers: this compound serves as a precursor for the synthesis of acrylate monomers, such as this compound hexaacrylate, which find applications in coatings, adhesives, and other polymer materials. [, , , , , ]
Q10: How does the structure of this compound contribute to its flame-retardant properties?
A10: The presence of multiple hydroxyl groups in this compound allows it to act as a char-forming agent in intumescent flame-retardant systems. [, ] When exposed to heat, this compound decomposes and forms a protective char layer on the surface of the polymer, inhibiting combustion and reducing flammability. [, ]
Q11: What are the advantages of using this compound esters as lubricants?
A11: this compound esters exhibit several favorable properties as lubricants, including high thermal and oxidative stability, low volatility, good viscosity-temperature characteristics, and compatibility with various refrigerants. [, , , ] These properties make them suitable for demanding applications where conventional lubricants may degrade or fail.
Q12: How does the degree of esterification of this compound affect its properties?
A12: The degree of esterification, which refers to the number of hydroxyl groups replaced by ester groups, can significantly impact the properties of this compound esters. For instance, higher degrees of esterification generally lead to improved hydrolytic stability and lower viscosity. [, ]
Q13: What are some challenges associated with using this compound-based materials?
A13:
- Volume shrinkage: this compound-based acrylate monomers, like this compound hexaacrylate, can exhibit significant volume shrinkage during polymerization, which can lead to stress build-up and reduced performance in coatings and other applications. []
- Water sensitivity: Some this compound-based materials, particularly flame retardants, may be susceptible to hydrolysis in the presence of moisture, potentially compromising their effectiveness over time. []
- Cost: Compared to some alternative materials, this compound and its derivatives can be relatively expensive, potentially impacting their economic viability in certain applications. [, ]
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